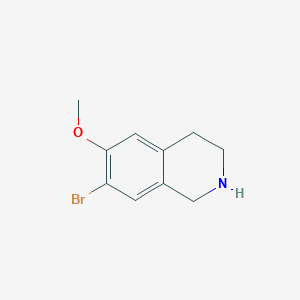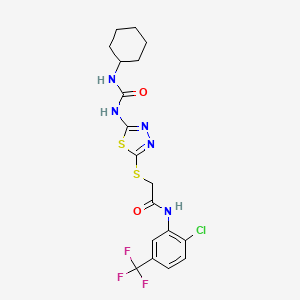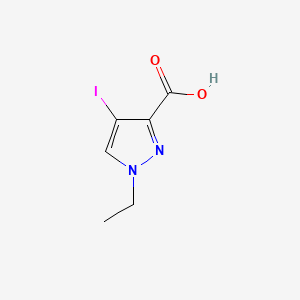![molecular formula C15H19Cl2NO3S B2374398 2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1903863-20-6](/img/structure/B2374398.png)
2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a tetrahydropyran ring, and a thioether linkage
Mechanism of Action
Target of Action
The compound, also known as 2-(2,4-dichlorophenoxy)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
This compound mimics the action of the natural auxin indole-3-acetic acid (IAA) . It interacts with auxin receptors in plant cells, triggering a series of events that lead to changes in gene expression . This results in various physiological effects, including cell elongation, division, and differentiation .
Biochemical Pathways
The compound affects several biochemical pathways related to plant growth and development. It influences cell wall plasticity, allowing cell elongation . It also plays a role in the regulation of gene expression related to cell division and differentiation .
Result of Action
The compound’s action results in various molecular and cellular effects. It promotes cell elongation and division, leading to plant growth . It also supports embryogenesis and tissue repair . In high concentrations, it can cause uncontrolled cell division, leading to the death of certain types of weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Thioether Formation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-mercaptoethanol to form the thioether linkage.
Cyclization: The thioether intermediate undergoes cyclization with tetrahydropyran under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorophenoxy group or to reduce the thioether to a thiol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivatives, dechlorinated products.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but lacks the thioether and tetrahydropyran groups.
2-(2,4-dichlorophenoxy)-N-(2-(methylthio)ethyl)acetamide: Contains a methylthio group instead of the tetrahydropyran ring.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to its combination of a dichlorophenoxy group, a thioether linkage, and a tetrahydropyran ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3S/c16-11-1-2-14(13(17)9-11)21-10-15(19)18-5-8-22-12-3-6-20-7-4-12/h1-2,9,12H,3-8,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYGPASRLMCQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)

![4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2374322.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)



![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2374332.png)

